molecular formula C15H12F9FeO6 B1394557 Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] CAS No. 28736-69-8

Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]

Cat. No.: B1394557
CAS No.: 28736-69-8
M. Wt: 515.08 g/mol
InChI Key: DYSQBHKDTAZKQW-VFEMKWSISA-K
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Description

Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is a coordination compound of iron(III) with the ligand 1,1,1-trifluoro-4-oxopent-2-en-2-olate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] typically involves the reaction of iron(III) salts with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method is the direct stoichiometric addition of the ligand to a solution of iron(III) salt at room temperature, followed by continuous stirring for a specified duration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions where it acts as an oxidizing agent.

    Reduction: It can also undergo reduction reactions, where the iron(III) center is reduced to iron(II).

    Substitution: Ligand substitution reactions are common, where the 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, reduction reactions may yield iron(II) complexes, while oxidation reactions may produce higher oxidation state iron complexes .

Scientific Research Applications

Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogen atom transfer and cross-coupling reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.

    Industry: It is used in industrial processes, such as the production of high-performance materials and as a catalyst in chemical manufacturing.

Mechanism of Action

The mechanism of action of Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] involves its ability to coordinate with various substrates through its iron(III) center. The compound can facilitate electron transfer reactions, where it alternates between iron(III) and iron(II) oxidation states. This redox cycling is crucial for its catalytic activity and its role in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Tris(acetylacetonato)iron(III): Similar to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate], this compound also features a tridentate ligand coordinating to an iron(III) center.

    Tris(1,10-phenanthroline)iron(III): Another coordination compound with iron(III) and a tridentate ligand, used in various catalytic and research applications.

Uniqueness

Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is unique due to the presence of trifluoromethyl groups in its ligand structure. These groups impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability compared to similar compounds .

Properties

IUPAC Name

iron(3+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQBHKDTAZKQW-VFEMKWSISA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F9FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693735
Record name Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28736-69-8
Record name Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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